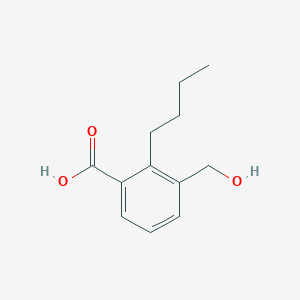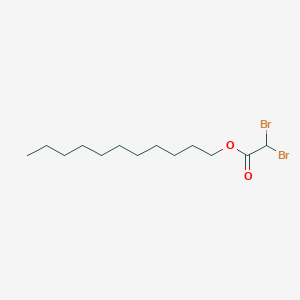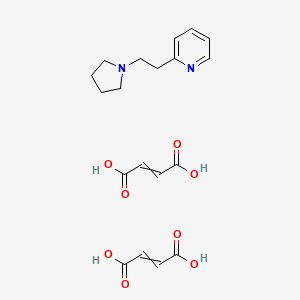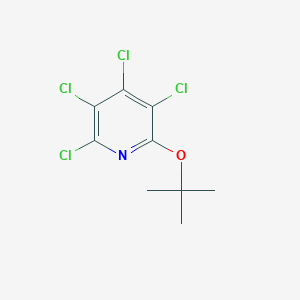![molecular formula C16H19NO3 B14380865 Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate CAS No. 88350-22-5](/img/structure/B14380865.png)
Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate is an ester compound featuring a quinoline moiety. Esters are organic compounds derived from carboxylic acids and alcohols, characterized by their pleasant odors and widespread occurrence in nature . This particular ester is notable for its incorporation of a quinoline structure, which is a heterocyclic aromatic organic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate typically involves the esterification of 2-methylquinolin-8-ol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent like acetone for 10-12 hours . After the reaction, the mixture is cooled, filtered, and the solvent is evaporated. The product is then extracted using diethyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of ester synthesis apply. Large-scale production would likely involve continuous flow reactors to maintain optimal reaction conditions and maximize yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate can undergo various chemical reactions, including:
Hydrolysis: Breaking down into its constituent alcohol and carboxylic acid in the presence of water and an acid or base catalyst.
Reduction: Reducing the ester to an alcohol using reagents like lithium aluminum hydride.
Substitution: Reacting with nucleophiles to replace the ester group with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Hydrolysis: 2-methylquinolin-8-ol and ethyl alcohol.
Reduction: Corresponding alcohols.
Substitution: Various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying the biological activity of quinoline derivatives.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate is primarily influenced by the quinoline moiety. Quinoline derivatives are known to interact with various biological targets, including enzymes and receptors. The compound may exert its effects through:
Binding to DNA: Intercalating between DNA bases, affecting replication and transcription.
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Modulation: Interacting with cellular receptors to modulate signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Ethyl benzoate: An ester derived from benzoic acid, used in fragrances and as a solvent
Uniqueness
Ethyl 2-methyl-2-[(2-methylquinolin-8-yl)oxy]propanoate is unique due to its quinoline structure, which imparts distinct chemical and biological properties. This makes it valuable in research and potential therapeutic applications.
Propiedades
Número CAS |
88350-22-5 |
|---|---|
Fórmula molecular |
C16H19NO3 |
Peso molecular |
273.33 g/mol |
Nombre IUPAC |
ethyl 2-methyl-2-(2-methylquinolin-8-yl)oxypropanoate |
InChI |
InChI=1S/C16H19NO3/c1-5-19-15(18)16(3,4)20-13-8-6-7-12-10-9-11(2)17-14(12)13/h6-10H,5H2,1-4H3 |
Clave InChI |
PLFLJUINSXBDTO-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)(C)OC1=CC=CC2=C1N=C(C=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-5-[(2-methylbut-3-yn-2-yl)oxy]pent-3-yn-2-ol](/img/structure/B14380789.png)



![2-[2-(2-Butanoyl-1H-indol-3-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14380811.png)
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carbonitrile](/img/structure/B14380823.png)
![(E,E)-N,N'-(Ethane-1,2-diyl)bis{1-[2-(methylsulfanyl)-5-nitrophenyl]methanimine}](/img/structure/B14380831.png)


![2-[(4-Chloro-3-nitrobenzene-1-sulfonyl)amino]ethane-1-sulfonic acid](/img/structure/B14380850.png)
![2,4-Dinitrobenzoic acid;spiro[11.12]tetracosan-24-ol](/img/structure/B14380855.png)
![Methyl 3-[(benzyloxy)amino]-2,2-dimethylbutanoate](/img/structure/B14380858.png)

